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Compound of Interest

Compound Name: Chiauranib

Cat. No.: B1574309 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on the design and potential issues related to dose-escalation

studies of Chiauranib (also known as Ibcasertib or CS2164).

Frequently Asked Questions (FAQs)
Q1: What is the established dose-escalation scheme for Chiauranib in a Phase I clinical trial?

A Phase I dose-escalation study for Chiauranib in patients with advanced solid tumors

followed a classic 3+3 design.[1][2] The study initiated dosing at 10 mg once daily and

escalated through several cohorts to determine the maximum tolerated dose (MTD) and the

recommended Phase II dose (RP2D).[1]
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Dose Cohort
Chiauranib Dose (once
daily)

Number of Patients

1 10 mg 2

2 20 mg 6

3 35 mg 3

4 50 mg 3

5 65 mg 4

Source: Phase I dose-escalation study of chiauranib in patients with advanced solid tumors.[1]

Q2: What were the dose-limiting toxicities (DLTs) observed for Chiauranib?

The primary dose-limiting toxicity (DLT) observed at the 65 mg/day dose level was grade 3

hypertension, which occurred in two patients.[2] Based on these findings, the MTD was

established at the next lower dose level.[1][2]

Q3: What are the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D)

for Chiauranib monotherapy?

Based on the safety data from the Phase I trial, 50 mg of Chiauranib administered orally once

daily was determined to be both the Maximum Tolerated Dose (MTD) and the Recommended

Phase II Dose (RP2D) for monotherapy.[1][2][3]

Q4: What is the mechanism of action of Chiauranib?

Chiauranib is a multi-target inhibitor that exerts its anti-tumor effects through three primary

mechanisms:[4]

Inhibition of Mitosis: It potently inhibits Aurora B kinase, a key regulator of mitosis, leading to

G2/M cell cycle arrest.[5]

Anti-Angiogenesis: It targets angiogenesis-related kinases such as VEGFR1, VEGFR2,

VEGFR3, PDGFRα, and c-Kit, thereby suppressing the formation of new blood vessels that

supply tumors.[1][5]
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Modulation of the Tumor Microenvironment: Chiauranib inhibits CSF-1R, which plays a role

in the regulation of tumor-associated macrophages.[1][5]

A preclinical study has shown that Chiauranib can inhibit the VEGFR2/MEK/ERK/STAT3

signaling pathway in transformed follicular lymphoma cells.[6]

Q5: What are the common adverse events associated with Chiauranib treatment?

The most frequently reported treatment-related adverse events (AEs) in the Phase I study,

regardless of severity, included fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%),

hypothyroidism (38.9%), hypertriglyceridemia (33.3%), and hypertension (33.3%).[1][2] The

majority of these AEs were mild to moderate in severity.[1]

Troubleshooting Guides
Issue 1: A patient in a dose-escalation cohort experiences a Grade 3 adverse event.

Troubleshooting Steps:

Assess DLT Criteria: Determine if the adverse event meets the protocol-defined criteria for a

dose-limiting toxicity. A DLT is typically a pre-defined, severe adverse event that is

considered unacceptable.

Follow Protocol Guidelines: The study protocol will specify the actions to be taken in the

event of a DLT. This usually involves:

Not escalating to a higher dose level.

Expanding the current dose cohort by enrolling an additional three patients to better

assess the safety at this dose.

Dose Modification: Depending on the nature and severity of the adverse event, a temporary

discontinuation or dose reduction of Chiauranib may be necessary for the affected patient.

[1]

Supportive Care: Provide appropriate medical intervention and supportive care to manage

the adverse event.
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Issue 2: Unexpected pharmacokinetic variability is observed among patients in the same dose

cohort.

Troubleshooting Steps:

Review Patient Compliance: Verify and document patient adherence to the dosing schedule.

Assess Concomitant Medications: Review the patient's concomitant medications for any

potential strong inhibitors or inducers of CYP3A4, as these could affect Chiauranib
metabolism.[7]

Evaluate Food Effects: While specific food effect studies for Chiauranib were not detailed in

the provided results, the timing of drug administration relative to meals should be consistent

as per the study protocol to minimize variability.

Genetic Polymorphisms: Consider the potential influence of genetic polymorphisms in drug-

metabolizing enzymes and transporters, which could contribute to inter-individual

pharmacokinetic differences.

Experimental Protocols
Protocol: Phase I Dose-Escalation Study Design (3+3 Design)

This protocol outlines a standard 3+3 dose-escalation design for a first-in-human study of an

investigational agent like Chiauranib.

Patient Enrollment:

Enroll a cohort of three patients at the initial starting dose (e.g., 10 mg/day for

Chiauranib).[1]

Ensure all patients meet the inclusion and exclusion criteria as defined in the clinical trial

protocol.[1] This typically includes factors like age, performance status, and organ

function.[1]

Treatment and Observation:

Administer Chiauranib orally once daily for a 28-day cycle.[1][2]
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Monitor patients closely for any adverse events (AEs) and dose-limiting toxicities (DLTs)

during the first cycle.

DLT Evaluation:

If zero out of three patients experience a DLT in the first cycle, escalate to the next

planned dose level and enroll a new cohort of three patients.

If one out of three patients experiences a DLT, expand the current dose cohort by enrolling

an additional three patients.

If one out of the six patients experiences a DLT, you may proceed to the next dose level.

If two or more out of the six patients experience a DLT, the MTD has been exceeded.

The MTD is then defined as the dose level below the current one.

If two or more out of the initial three patients experience a DLT, the MTD has been

exceeded. The MTD is then established as the previous, lower dose level.

MTD and RP2D Determination:

The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which no

more than one out of six patients experiences a DLT.

The Recommended Phase II Dose (RP2D) is often the MTD, but may be a lower dose

based on an overall assessment of safety, tolerability, pharmacokinetic, and

pharmacodynamic data. For Chiauranib, the 50 mg/day dose was determined to be both

the MTD and RP2D.[1][2]
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Chiauranib Dose-Escalation Workflow
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Caption: A flowchart of the 3+3 dose-escalation study design.
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Caption: The multi-target inhibitory mechanism of Chiauranib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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